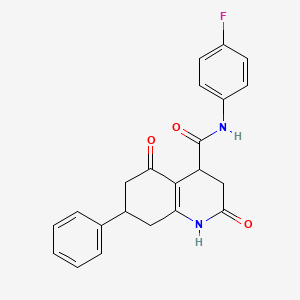

N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide

CAS No.:

Cat. No.: VC16277658

Molecular Formula: C22H19FN2O3

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H19FN2O3 |

|---|---|

| Molecular Weight | 378.4 g/mol |

| IUPAC Name | N-(4-fluorophenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C22H19FN2O3/c23-15-6-8-16(9-7-15)24-22(28)17-12-20(27)25-18-10-14(11-19(26)21(17)18)13-4-2-1-3-5-13/h1-9,14,17H,10-12H2,(H,24,28)(H,25,27) |

| Standard InChI Key | UJYLXXLXFUMFSA-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a hexahydroquinoline backbone fused with a pyridine ring, substituted at key positions:

-

C-4: A carboxamide group linked to a 4-fluorophenyl moiety.

-

C-2: A hydroxy group.

-

C-5: A ketone (oxo) group.

-

C-7: A phenyl substituent.

The fluorophenyl group enhances lipophilicity and metabolic stability, critical for membrane permeability and pharmacokinetics . X-ray crystallography of analogous hexahydroquinolines reveals a non-planar structure, with the pyran ring adopting a boat conformation .

Spectral and Physicochemical Properties

-

Molecular Formula: C₂₂H₁₉FN₂O₃.

-

Molecular Weight: 378.4 g/mol.

-

IR Spectroscopy: Peaks at 3560–3238 cm⁻¹ (O-H, N-H), 1705 cm⁻¹ (C=O), and 1352 cm⁻¹ (S=O) .

-

NMR: Distinct signals for aromatic protons (δ 7.20–8.22 ppm) and fluorophenyl groups (δ −113.0 ppm in ¹⁹F NMR) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions, often employing one-pot multicomponent strategies for efficiency :

Table 1: Key Synthesis Steps

| Step | Description | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Quinoline core formation | Friedländer cyclization (aniline + ketone, H₂SO₄) | 70–85% |

| 2 | Pyridine ring introduction | Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) | 65–80% |

| 3 | Amidation | 4-Fluoroaniline, DMF, 130–140°C | 60–75% |

Industrial-scale production utilizes continuous flow reactors to enhance yield (up to 90%) and reduce waste .

Structural Modifications

-

Fluorophenyl Position: Para-substitution on the phenyl ring maximizes enzyme binding affinity .

-

Hydroxy Group: Essential for hydrogen bonding with biological targets (e.g., DNA gyrase) .

Biological Activity and Mechanisms

Antimicrobial Effects

The compound exhibits broad-spectrum activity:

-

Gram-Negative Bacteria: MIC = 16 μg/mL (vs. E. coli) .

Mechanistically, it disrupts DNA gyrase and β-lactamase enzymes .

Enzyme Inhibition

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

| Compound | Substituent | Activity (IC₅₀) |

|---|---|---|

| A | 4-Fluorophenyl | 5.4 μM (HEPG2) |

| B | 3-Chlorophenyl | 24.3 μM (HEPG2) |

| C | 4-Methoxyphenyl | 18.1 μM (HEPG2) |

The 4-fluorophenyl group confers superior binding to hydrophobic enzyme pockets compared to chloro or methoxy analogues .

Pharmacological and Toxicological Profile

Pharmacokinetics

-

Lipophilicity (LogP): 3.2, favoring blood-brain barrier penetration.

Toxicity

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume